molecular formula C13H17NO2 B1297317 4-(4-Methylpiperidin-1-yl)benzoic acid CAS No. 97096-92-9

4-(4-Methylpiperidin-1-yl)benzoic acid

Cat. No. B1297317
CAS RN: 97096-92-9
M. Wt: 219.28 g/mol
InChI Key: ZIFMYTNXBNDWLU-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 281234-85-3 . It has a molecular weight of 219.28 . The IUPAC name for this compound is 4-(1-methyl-4-piperidinyl)benzoic acid .


Molecular Structure Analysis

The InChI code for “4-(4-Methylpiperidin-1-yl)benzoic acid” is 1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 219.28 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Antibacterial Agents

4-(4-Methylpiperidin-1-yl)benzoic acid: derivatives have been developed as potent anti-staphylococci and anti-enterococci agents . These compounds are significant in the fight against resistant bacterial strains, offering a new avenue for antibiotic development.

Material Science

In material science, benzoic acid derivatives are utilized for co-crystal engineering, which is pivotal in pharmaceutical applications . The introduction of functional groups like 4-(4-Methylpiperidin-1-yl) can influence the physical and chemical properties of materials, aiding in the creation of new materials with desired characteristics.

Pharmaceutical Research

This compound is used in pharmaceutical research, particularly in proteomics, to study protein expression and function . Its role in the synthesis of peptides and as a building block for more complex molecules is crucial for drug development and understanding biological processes.

Chemical Synthesis

4-(4-Methylpiperidin-1-yl)benzoic acid: is a valuable intermediate in chemical synthesis. It’s used in the preparation of various pharmaceutical compounds, demonstrating its versatility and importance in medicinal chemistry .

Medical Research

In medical research, this compound is explored for its potential therapeutic applications. Its properties are analyzed using techniques like NMR, HPLC, LC-MS, and UPLC, which are essential for the discovery of new drugs and treatments .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFMYTNXBNDWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284610
Record name 4-(4-Methyl-1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-1-yl)benzoic acid

CAS RN

97096-92-9
Record name 4-(4-Methyl-1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97096-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methyl-1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperidin-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-(4-Methylpiperidin1-yl)benzonitrile (1.2 g) was heated to reflux with potassium hydroxide (0.7 g) in water (2 ml) and ethylene glycol (8 ml) for 3 hours. The mixture was diluted with water, washed with ethyl acetate and acidified with 2N hydrochloric acid. The precipitated product was filtered off with suction, dissolved in dichloromethane, dried over sodium sulfate, concentrated and crystallized from diethyl ether. This resulted in the product with the molecular weight of 219.29 (C13H17NO2); MS(ESI): 220 (M+H+).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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